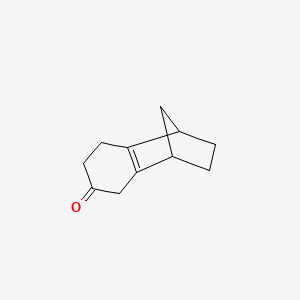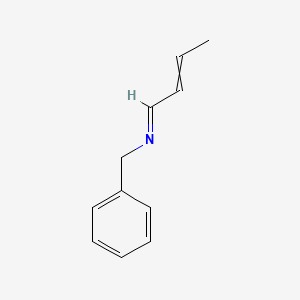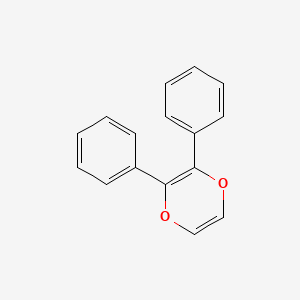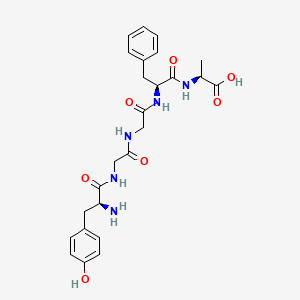
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes functional groups such as amides, cyano, and dimethylamino
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound . This reaction typically requires elevated temperatures (around 80°C) and can be challenging due to the potential for premature polymerization of intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. Methods such as vacuum distillation and the use of specific catalysts can help in isolating the desired product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of smart polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acrylamides and methacrylamides, such as N-(2-hydroxypropyl)-2-methyl-prop-2-enamide and N-(2,2-dimethoxyethyl)prop-2-enamide .
Uniqueness
What sets N-(Acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of stimuli-responsive polymers and other advanced materials .
Propiedades
Número CAS |
63767-69-1 |
|---|---|
Fórmula molecular |
C9H12N4O3 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
N-(acetylcarbamoyl)-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)11-9(16)12-8(15)7(4-10)5-13(2)3/h5H,1-3H3,(H2,11,12,14,15,16) |
Clave InChI |
PXPVPFNFTDPTSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=O)NC(=O)C(=CN(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


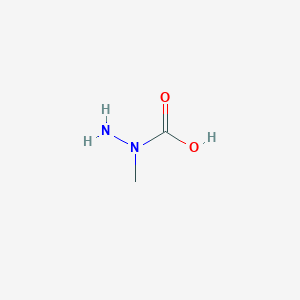



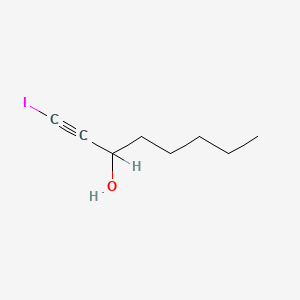
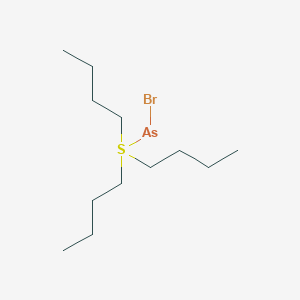

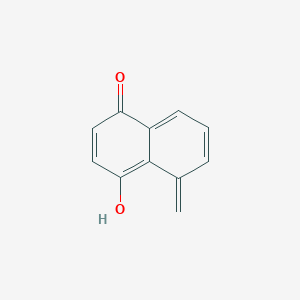
![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
